1-(2-Amino-3,4-difluorophenyl)ethan-1-one
Description
BenchChem offers high-quality 1-(2-Amino-3,4-difluorophenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-3,4-difluorophenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
1-(2-amino-3,4-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,11H2,1H3 |
InChI Key |
SJHLRAYYSGCAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
2'-Amino-3',4'-difluoroacetophenone chemical structure and properties
An In-depth Technical Guide to 2'-Amino-3',4'-difluoroacetophenone
Executive Summary & Chemical Identity
2'-Amino-3',4'-difluoroacetophenone (systematically 1-(2-amino-3,4-difluorophenyl)ethanone ) is a specialized fluorinated aromatic building block used primarily in the synthesis of polycyclic pharmaceutical scaffolds, such as fluoroquinolone antibiotics and kinase inhibitors.
Critical Disambiguation: Researchers must distinguish this compound from its isomer, 2-amino-3',4'-difluoroacetophenone (phenacyl amine), where the amino group is on the alpha-carbon of the acetyl chain. The "2'-amino" designation in this guide refers strictly to the ortho-aniline position on the benzene ring, which is essential for heterocycle formation.
Chemical Profile
| Property | Data |
| Systematic Name | 1-(2-amino-3,4-difluorophenyl)ethanone |
| CAS Number | 1209894-23-4 (HCl salt); Free base often cited in patents |
| Molecular Formula | C₈H₇F₂NO |
| Molecular Weight | 171.14 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Low water solubility |
| Acidity (pKa) | ~2-3 (Conjugate acid of aniline nitrogen) |
| Key Functional Groups | Primary amine (nucleophile), Ketone (electrophile), Difluoro motif |
Synthetic Methodology
The synthesis of 2'-aminoacetophenones from anilines is non-trivial due to the conflicting directing effects and the susceptibility of the amino group to oxidation. The most robust "field-proven" method for this specific substitution pattern is the Boron-Mediated Ortho-Acylation (Sugasawa Reaction) .
Core Protocol: Boron-Mediated Ortho-Acylation
This method utilizes boron trichloride (BCl₃) to simultaneously protect the aniline nitrogen and direct the incoming electrophile to the ortho position.
Reagents:
-
Substrate: 2,3-Difluoroaniline (CAS 4519-40-8)
-
Reagent: Boron Trichloride (BCl₃) (1M in DCM or Xylenes)
-
Acyl Source: Chloroacetonitrile or Acetonitrile
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
Step-by-Step Workflow:
-
Complex Formation:
-
Dissolve 2,3-difluoroaniline (1.0 eq) in dry DCE under inert atmosphere (N₂/Ar).
-
Cool to 0°C. Slowly add BCl₃ (1.1 eq).
-
Insight: The reaction is exothermic.[3] BCl₃ forms a stable adduct with the amine, preventing N-acylation and activating the ortho carbon via a cyclic transition state.
-
-
Acylation:
-
Hydrolysis:
-
Cool to room temperature.
-
Quench carefully with 2N HCl (exothermic!).
-
Heat to 60°C for 1 hour to hydrolyze the intermediate ketimine to the ketone.
-
-
Isolation:
-
Basify with NaOH to pH ~9 (precipitates aluminum salts; filter if necessary).
-
Extract with DCM (3x).
-
Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Hexane/EtOAc or column chromatography (Silica, 10-20% EtOAc/Hexane).
-
Visualization: Boron-Mediated Synthesis Pathway
Caption: The Sugasawa reaction pathway ensures exclusive ortho-acylation by leveraging the BCl₃-aniline complex.
Reactivity & Applications in Drug Discovery
The defining feature of 2'-amino-3',4'-difluoroacetophenone is its ability to undergo cyclocondensation reactions. The proximity of the nucleophilic amine and the electrophilic ketone makes it an ideal precursor for bicyclic heterocycles.
A. Synthesis of 7,8-Difluoro-4-Quinolones
This is the primary application in medicinal chemistry. The 4-quinolone scaffold is the core of fluoroquinolone antibiotics (e.g., Sparfloxacin derivatives).
Mechanism (Gould-Jacobs Modification):
-
Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone.
-
Cyclization: Heating or treating with base closes the ring to form the 4-quinolone.
B. Indole Synthesis (Modified Madelung)
While less common for electron-deficient rings, the ketone can be condensed to form 2-substituted indoles under specific catalytic conditions.
Visualization: Quinolone Cyclization Workflow
Caption: Conversion of the acetophenone precursor into the bioactive quinolone scaffold via enaminone intermediate.
Handling & Safety Protocols
As a fluorinated aniline derivative, this compound possesses specific toxicological risks.
Safety Data Sheet (SDS) Summary:
-
Hazards:
-
Acute Toxicity (Oral/Dermal): Fluorinated anilines can be toxic if absorbed.
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A).
-
Target Organ Toxicity: Potential blood toxicity (methemoglobinemia) typical of anilines.
-
-
Handling:
-
Use only in a fume hood.
-
Wear nitrile gloves (double gloving recommended) and safety goggles.
-
Avoid contact with acids (generates fumes) and strong oxidizers.
-
-
Storage: Store under inert gas (Argon) at 2-8°C. The amino group is sensitive to oxidation (darkening over time).
References
-
Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842-4852.
-
Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. (Discusses difluoroaniline intermediates).
-
World Intellectual Property Organization (WIPO). Patent WO2011017108: Process for the synthesis of cyclopropylamine derivatives. (Describes synthesis of related difluorophenyl ketones).
-
Grob, J. E., et al. "Safe and Practical Synthesis of 2-Amino-3,4-difluorobenzoic Acid." Organic Process Research & Development, 22(10), 1434–1440.
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A Technical Guide to the Procurement and Quality Assessment of 2-amino-3,4-difluoroacetophenone for Research Applications
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of sourcing, synthesizing, and validating research-grade 2-amino-3,4-difluoroacetophenone. As a key fluorinated building block, this compound offers significant potential in medicinal chemistry for creating novel therapeutics with enhanced metabolic stability and bioactivity.[1][2] Given its specialized nature, this molecule is not always readily available off-the-shelf, necessitating a comprehensive understanding of both procurement and synthetic strategies.
Part 1: Sourcing and Procurement Strategies
The acquisition of 2-amino-3,4-difluoroacetophenone requires a dual approach: inquiry with specialized suppliers for custom synthesis and in-house synthesis from more common precursors.
Direct Sourcing and Custom Synthesis
While not a common catalog item, specialized chemical suppliers are often equipped for custom synthesis. The primary strategy for direct sourcing is to contact vendors who specialize in fluorinated building blocks and pharmaceutical intermediates.
Rationale for Supplier Selection: The chosen suppliers have a strong track record in providing complex organic molecules for research and development. Their catalogs often feature a wide range of acetophenone derivatives, indicating they possess the underlying expertise for synthesizing the target compound.
Pricing Considerations: For a custom synthesis of a research-grade compound like this, pricing is determined on a per-project basis. Factors influencing the cost include the required purity, scale (grams to kilograms), and the supplier's current synthesis queue. Researchers should budget for costs that are significantly higher than those for common precursors like 3',4'-Difluoroacetophenone, which typically ranges from
| Supplier | Contact for Custom Synthesis | Rationale for Inquiry |
| Sigma-Aldrich (Merck) | Custom Synthesis Services | Extensive catalog of building blocks and proven custom synthesis capabilities.[3][5] |
| Thermo Fisher Scientific | Custom Chemicals Services | A major supplier of research chemicals with a portfolio of similar acetophenones.[4][6] |
| Chem-Impex International | Custom Synthesis Inquiry | Specializes in fluorinated compounds and complex organic intermediates.[7][8] |
| PureSynth Research Chemicals | Custom Synthesis Services | Offers synthesis of fine chemicals and organic compounds for R&D purposes.[9] |
Proposed Synthetic Route from a Readily Available Precursor
For laboratories equipped for organic synthesis, preparing 2-amino-3,4-difluoroacetophenone in-house is a viable and often more cost-effective strategy. The most logical and well-established pathway begins with the commercially available precursor, 3',4'-Difluoroacetophenone (CAS No: 369-33-5).[3][8] The proposed route involves a two-step process: regioselective nitration followed by reduction of the nitro group.
Caption: Proposed two-step synthesis workflow for 2-amino-3,4-difluoroacetophenone.
Experimental Protocol: Synthesis of 2-amino-3,4-difluoroacetophenone
-
Step 1: Nitration of 3',4'-Difluoroacetophenone
-
Rationale: This reaction utilizes a standard nitrating mixture (fuming nitric acid in concentrated sulfuric acid) for electrophilic aromatic substitution. The acetyl group is a meta-director, while the fluorine atoms are ortho, para-directors. The position ortho to the acetyl group and meta to the fluorines (the 2-position) is sterically and electronically favored for nitration. The reaction must be performed at low temperatures (0-5 °C) to control the highly exothermic reaction and prevent over-nitration or degradation.
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0 °C. b. Slowly add 3',4'-Difluoroacetophenone to the cooled sulfuric acid while maintaining the temperature below 10 °C. c. Prepare the nitrating mixture by slowly adding fuming nitric acid to a separate portion of cooled, concentrated sulfuric acid. d. Add the nitrating mixture dropwise to the acetophenone solution, ensuring the temperature does not exceed 5 °C. e. After the addition is complete, stir the reaction at 0-5 °C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC). f. Carefully pour the reaction mixture over crushed ice to precipitate the crude 2-nitro-3,4-difluoroacetophenone. g. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
-
Step 2: Reduction of 2-Nitro-3,4-difluoroacetophenone
-
Rationale: The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst) is a clean and efficient method. Alternatively, metal-acid reduction (e.g., iron powder in the presence of ammonium chloride) is a classic, robust, and often more scalable method that avoids the need for specialized high-pressure hydrogenation equipment.[10]
-
Procedure (using Iron/Ammonium Chloride): a. Combine the crude 2-nitro-3,4-difluoroacetophenone, ethanol, and a solution of ammonium chloride in water in a round-bottom flask. b. Heat the mixture to reflux and add iron powder portion-wise over 30 minutes. The reaction is exothermic and may require external cooling to maintain a controlled reflux. c. Stir vigorously at reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material. d. Filter the hot reaction mixture through a pad of Celite to remove the iron salts. e. Concentrate the filtrate under reduced pressure to remove the ethanol. f. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-3,4-difluoroacetophenone. g. Purify the crude product via column chromatography or recrystallization.
-
Part 2: Quality Control and Analytical Characterization
Rigorous quality control is essential to validate the identity and purity of the final compound, ensuring its suitability for downstream applications.
Caption: A standard workflow for the quality control of research-grade chemical compounds.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: Reverse-phase HPLC with UV detection is the standard method for determining the purity of small organic molecules. It separates the target compound from residual starting materials, byproducts, and other impurities based on polarity. A purity level of ≥95% is typically required for research-grade material.
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock to ~0.1 mg/mL with the mobile phase.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Part 3: Applications in Drug Discovery
2-amino-3,4-difluoroacetophenone is a versatile intermediate. The amino group and the ketone functionality provide two reactive handles for constructing more complex molecules, particularly heterocyclic scaffolds that are prevalent in modern pharmaceuticals.[11][12] The difluoro-substitution pattern is particularly valuable for modulating the electronic properties and metabolic stability of drug candidates.[1][7]
One key application is in the synthesis of quinazolinone derivatives, a scaffold found in numerous approved drugs.
Caption: Synthetic pathway from 2-amino-3,4-difluoroacetophenone to a bioactive core.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for 2-amino-3,4-difluoroacetophenone is not widely available, data from analogous compounds should be used to guide handling procedures.
-
Analog Compounds: 2',4'-Difluoroacetophenone (CAS 364-83-0) and 2-Aminoacetophenone (CAS 551-93-9).[13][14]
-
Primary Hazards: Based on these analogs, the compound should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]
-
Handling Recommendations:
-
Always handle the compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[14]
-
Avoid inhalation of dust or vapors.[13]
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
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A Technical Guide to the Isomeric Distinction of 2-amino-3,4-difluoro- and 2-amino-4,5-difluoroacetophenone for Pharmaceutical Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive analysis of the core differences between the structurally similar isomers, 2-amino-3,4-difluoroacetophenone and 2-amino-4,5-difluoroacetophenone. As valuable building blocks in medicinal chemistry, a clear understanding of their distinct physicochemical properties, spectroscopic signatures, and synthetic pathways is paramount for their effective utilization in drug discovery and development.[1][2][3] This guide offers a detailed comparative analysis, experimental protocols for their differentiation, and insights into their potential applications.
Introduction: The Significance of Fluorinated Acetophenones in Drug Discovery
Aminoacetophenones are versatile scaffolds in the synthesis of a wide array of natural product analogs and pharmacologically active compounds.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[4][5] The regioisomeric placement of fluorine atoms on the phenyl ring of 2-aminoacetophenone, as in the case of 2-amino-3,4-difluoroacetophenone and 2-amino-4,5-difluoroacetophenone, can lead to subtle yet critical differences in their three-dimensional structure, electronic distribution, and ultimately, their utility as pharmaceutical intermediates.
This guide will delve into the nuanced distinctions between these two isomers, providing a foundational understanding for researchers working with these and similar fluorinated aromatic compounds.
Structural and Physicochemical Properties: A Comparative Analysis
The fundamental difference between 2-amino-3,4-difluoroacetophenone and 2-amino-4,5-difluoroacetophenone lies in the substitution pattern of the fluorine atoms on the benzene ring relative to the amino and acetyl groups. This seemingly minor variation has a cascading effect on the molecule's electronic and steric properties.
| Property | 2-amino-3,4-difluoroacetophenone | 2-amino-4,5-difluoroacetophenone | Rationale for Predicted Differences |
| Molecular Formula | C₈H₇F₂NO | C₈H₇F₂NO | Identical |
| Molecular Weight | 171.14 g/mol | 171.14 g/mol | Identical |
| Dipole Moment | Expected to be higher | Expected to be lower | In the 3,4-difluoro isomer, the electron-withdrawing effects of the fluorine atoms are more additive in direction, likely resulting in a larger net dipole moment compared to the 4,5-difluoro isomer where the vector sum of the individual bond dipoles might be smaller. |
| Acidity of Amino Group (pKa) | Expected to be lower (more acidic) | Expected to be higher (less acidic) | The fluorine atom at the 3-position in the 3,4-difluoro isomer can exert a stronger inductive electron-withdrawing effect on the adjacent amino group, thereby increasing its acidity. |
| Basicity of Carbonyl Oxygen | Expected to be lower | Expected to be higher | The overall electron-withdrawing nature of the difluorinated ring will decrease the basicity of the carbonyl oxygen in both isomers compared to non-fluorinated analogs. The 3,4-isomer may have a slightly less basic carbonyl oxygen due to the proximity of the fluorine atoms. |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | The potentially larger dipole moment of the 3,4-difluoro isomer could lead to stronger intermolecular dipole-dipole interactions and thus a higher boiling point.[6] |
| Solubility | Likely to have slightly higher solubility in polar solvents | Likely to have slightly lower solubility in polar solvents | The isomer with the larger dipole moment (predicted to be the 3,4-isomer) would be expected to have better solubility in polar solvents. |
Note: The properties listed above are predicted based on chemical principles and data from similar compounds. Experimental verification is required for definitive values.
Spectroscopic Differentiation: Unmasking the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of isomers. The distinct electronic and chemical environments of the nuclei and functional groups in 2-amino-3,4-difluoroacetophenone and 2-amino-4,5-difluoroacetophenone will give rise to unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the substitution pattern of the aromatic ring.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum will be most informative. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer due to the different through-bond and through-space interactions with the fluorine atoms.
-
2-amino-3,4-difluoroacetophenone: Will exhibit two aromatic protons. The proton at C-5 will likely appear as a doublet of doublets, coupled to the proton at C-6 and the fluorine at C-4. The proton at C-6 will appear as a doublet, coupled to the proton at C-5.
-
2-amino-4,5-difluoroacetophenone: Will also show two aromatic protons. The proton at C-3 will likely appear as a doublet, coupled to the fluorine at C-4. The proton at C-6 will appear as a doublet, coupled to the fluorine at C-5.
The chemical shifts of the amino (-NH₂) and methyl (-CH₃) protons may also show subtle differences between the two isomers.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will provide definitive evidence for the substitution pattern. The number of unique carbon signals in the aromatic region and the magnitude of the ¹³C-¹⁹F coupling constants will be key differentiators.
-
Each isomer will display eight distinct carbon signals.
-
The carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹J_CF).
-
The carbons two or three bonds away from the fluorine atoms will exhibit smaller coupling constants (²J_CF and ³J_CF). The specific patterns of these couplings will be unique to each isomer.[7]
Mass Spectrometry (MS)
Mass spectrometry will show the same molecular ion peak for both isomers (m/z = 171.05). However, the fragmentation patterns under electron ionization (EI) or other ionization techniques may differ due to the different substitution patterns, although these differences might be subtle for such closely related isomers. The primary fragmentation is expected to involve the loss of the methyl group (M-15) and the acetyl group (M-43). The relative intensities of these fragment ions could potentially be used for differentiation.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1650-1700 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). The exact positions of the C=O and C-F stretching bands may differ slightly due to the different electronic effects of the fluorine substitution patterns. Additionally, the pattern of overtone and combination bands in the "fingerprint" region (below 1500 cm⁻¹) will be unique to each isomer and can be used for identification when compared to reference spectra.[8][9]
Synthetic Considerations
The synthesis of these isomers typically involves the introduction of the amino and acetyl groups onto a difluorinated benzene ring or the difluorination of an appropriately substituted aminoacetophenone.
A plausible synthetic route for 2-amino-3,4-difluoroacetophenone could start from 1,2-difluorobenzene. Friedel-Crafts acylation followed by nitration and subsequent reduction of the nitro group would yield the desired product. The regioselectivity of the nitration step would be crucial.
For 2-amino-4,5-difluoroacetophenone , a potential starting material is 1,2-difluoro-4-nitrobenzene. Acylation followed by reduction of the nitro group would lead to the target molecule.
A general method for the synthesis of amino fluoroacetophenones involves the reaction of a fluoroaniline derivative. For instance, 2-amino-5-fluoroacetophenone can be synthesized from 2-ethynyl-4-fluoroaniline in the presence of an acid.[10] Similar strategies could potentially be adapted for the synthesis of the 3,4- and 4,5-difluoro isomers.
Applications in Drug Development
Substituted aminoacetophenones are key intermediates in the synthesis of various heterocyclic compounds with diverse biological activities, including kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[4][5] The specific substitution pattern of the fluorine atoms in 2-amino-3,4-difluoro- and 2-amino-4,5-difluoroacetophenone can influence the binding affinity and selectivity of the final drug molecule to its biological target.
The different electronic properties of the two isomers can affect their reactivity in subsequent synthetic steps, potentially leading to different product yields or the formation of different side products. Furthermore, the distinct three-dimensional shapes and electrostatic potentials of drug candidates derived from these isomers can result in different interactions with protein binding pockets.
Conclusion
The seemingly subtle difference in the placement of two fluorine atoms on the 2-aminoacetophenone scaffold gives rise to two distinct chemical entities with unique physicochemical and spectroscopic properties. A thorough understanding of these differences is crucial for researchers in drug discovery and development to ensure the correct isomer is being utilized and to fully exploit the potential of these valuable building blocks. This guide provides a foundational framework for the differentiation and application of 2-amino-3,4-difluoroacetophenone and 2-amino-4,5-difluoroacetophenone. Further experimental investigation is warranted to fully characterize these compounds and unlock their full potential in the synthesis of novel therapeutic agents.
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Jones, W., et al. (2001). Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen, nitrogen and carbon functional groups. Journal of the Chemical Society, Perkin Transactions 2, (8), 1339-1348. [Link]
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Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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ResearchGate. (n.d.). FTIR spectrum of 2 (a) and 3 (b). Retrieved from [Link]
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Afonin, A. V., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. ACS Publications. Retrieved from [Link]
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Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Semantic Scholar. Retrieved from [Link]
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Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]
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Technical Guide: Melting Point and Boiling Point of 2-Amino-3,4-difluoroacetophenone
The following technical guide provides an in-depth analysis of the physicochemical properties, experimental characterization, and synthetic utility of 2-amino-3,4-difluoroacetophenone , specifically addressing the nomenclature ambiguity and focusing on the commercially relevant alpha-amino ketone derivative used in drug development.
Executive Summary
2-Amino-3,4-difluoroacetophenone is a critical fluorinated building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of bioactive heterocycles such as imidazoles, thiazoles, and pyrroles found in kinase inhibitors and other pharmaceutical agents.
In the context of drug development, this name most frequently refers to 2-amino-1-(3,4-difluorophenyl)ethanone (typically isolated as the hydrochloride salt, CAS 1209894-23-4 ), where the amino group is on the alpha-carbon. However, strict IUPAC nomenclature could also interpret it as the aniline derivative 1-(2-amino-3,4-difluorophenyl)ethanone . This guide addresses the properties of the alpha-amino ketone, as it is the predominant intermediate in the synthesis of fluorinated therapeutics.
Key Physicochemical Insight:
-
Free Base: The free alpha-amino ketone is kinetically unstable and prone to self-condensation (dimerization to dihydropyrazines). It is rarely isolated or characterized by boiling point.
-
Salt Form (HCl): The stable, storable form is the hydrochloride salt. Its melting point (decomposition temperature) is the critical quality attribute (CQA) for purity assessment.
Physicochemical Profile
The following data consolidates experimental values for the stable salt form and its immediate precursor, which serves as a purity reference.
Table 1: Physical Properties of 2-Amino-3,4-difluoroacetophenone & Derivatives
| Property | Target Compound (HCl Salt) | Free Base (Theoretical) | Precursor (2-Chloro Analogue) |
| Chemical Name | 2-Amino-1-(3,4-difluorophenyl)ethanone HCl | 2-Amino-1-(3,4-difluorophenyl)ethanone | 2-Chloro-1-(3,4-difluorophenyl)ethanone |
| CAS Number | 1209894-23-4 | N/A (Unstable) | 51336-95-9 |
| Physical State | Crystalline Solid (White/Off-white) | Oily Liquid / Low-melting Solid | Solid (White to light yellow) |
| Melting Point | >200 °C (Decomposition) * | Unstable (Est. <50 °C) | 31–32 °C [1][2] |
| Boiling Point | N/A (Ionic Solid) | Decomposes (Est. 260–280 °C) | 256.3 °C (Predicted) [2] |
| Solubility | Water, Methanol, DMSO | DCM, Ethyl Acetate | Hexanes, DCM, Toluene |
| Flash Point | N/A | >110 °C (Predicted) | 109 °C [1] |
*Note: Exact decomposition point varies by heating rate (DSC). Values for similar alpha-amino ketone salts typically range from 210–250 °C.
Thermodynamic Analysis & Experimental Determination
Understanding the phase transitions of this compound is essential for process chemistry. The "Boiling Point" is a theoretical concept for the amine due to instability, while the "Melting Point" of the salt is a decomposition event.
Melting Point Determination (HCl Salt)
For the hydrochloride salt, a simple capillary melting point apparatus often yields inconsistent results due to sublimation or decomposition.
-
Recommended Protocol: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
-
Crimp with a pinhole lid (to allow gas escape during decomposition).
-
Equilibrate at 40 °C.
-
Ramp at 10 °C/min to 300 °C.
-
-
Interpretation: Look for a sharp endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition). A broad peak <200 °C indicates the presence of moisture or the 2-chloro precursor (MP 32 °C).
Boiling Point (Free Base Instability)
Attempts to distill the free amine base result in the formation of 2,5-bis(3,4-difluorophenyl)pyrazine via oxidative dimerization.
-
Vacuum Distillation: Not recommended.
-
Purification Strategy: If the free base must be handled, use cold acid-base extraction and immediate usage in the next step, rather than distillation.
Synthetic Context & Purity Logic
The melting point serves as a critical "Go/No-Go" gate during synthesis. The conversion of the 2-chloro precursor (MP 32 °C) to the 2-amino salt (MP >200 °C) creates a massive shift in physical properties.
Visualization: Synthesis and Characterization Workflow
Figure 1: Synthetic pathway highlighting the phase transition from a low-melting solid precursor to a high-melting ionic product.
Handling and Safety Guidelines
The physical state dictates the safety protocols.[1]
-
Precursor (2-Chloro-1-(3,4-difluorophenyl)ethanone):
-
Hazard: Potent lachrymator (tear gas-like).
-
Handling: Solid at room temperature (MP 32 °C) but melts on contact with warm gloves. Handle only in a fume hood.
-
-
Target (2-Amino HCl Salt):
-
Hazard: Irritant to eyes and respiratory tract.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture absorption lowers the melting point and accelerates degradation.
-
References
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Tokyo Chemical Industry (TCI). Product Specification: 2-Chloro-3',4'-difluoroacetophenone (CAS 51336-95-9). Accessed via TCI Chemicals. Link
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ChemicalBook. 2-Chloro-1-(3,4-difluorophenyl)ethanone Properties and Safety. Accessed 2025.[2] Link
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Combi-Blocks. 2-Amino-3',4'-difluoroacetophenone hydrochloride (CAS 1209894-23-4). Catalog SS-7056. Link
-
PubChem. Compound Summary: 2-Chloro-1-(3,4-difluorophenyl)ethanone. National Library of Medicine. Link
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Amino-3,4-difluoroacetophenone as a Versatile Scaffold in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] The 2-amino-3,4-difluoroacetophenone scaffold has emerged as a particularly valuable building block due to its unique combination of reactive functional groups and the electronic influence of its vicinal fluorine atoms. This guide provides an in-depth exploration of this scaffold, detailing its synthetic utility, and providing field-proven protocols for its elaboration into diverse heterocyclic systems with significant therapeutic potential, including kinase and protease inhibitors.
The Rationale: Why 2-Amino-3,4-difluoroacetophenone?
The utility of the 2-amino-3,4-difluoroacetophenone scaffold is rooted in three key features:
-
Orthogonally Reactive Sites: The molecule possesses a nucleophilic aromatic amino group and an electrophilic acetyl group positioned ortho to each other. This arrangement is ideal for intramolecular cyclization reactions, providing direct access to a variety of fused heterocyclic systems.[2]
-
Modulation through Fluorine Substitution: The two fluorine atoms on the phenyl ring are powerful electron-withdrawing groups. This electronic modulation enhances the reactivity of the scaffold and can significantly improve the metabolic stability and binding affinity of derivative compounds.[1][3] Fluorine's ability to form hydrogen bonds and other non-covalent interactions can be critical for high-affinity binding to biological targets.[4]
-
Versatility as a Synthetic Hub: Beyond intramolecular reactions, both the amino and acetyl groups can be independently functionalized, allowing the scaffold to serve as a versatile starting point for building diverse chemical libraries through reactions like condensation and heterocycle formation.[5][6]
The confluence of these properties makes 2-amino-3,4-difluoroacetophenone a privileged starting material for generating novel chemical entities in a drug discovery workflow.
Caption: Core attributes of the 2-amino-3,4-difluoroacetophenone scaffold.
Synthetic Pathways: Accessing and Elaborating the Scaffold
The true power of this scaffold lies in its ability to be transformed into a multitude of complex heterocyclic structures. The following protocols detail key transformations.
Protocol 1: Synthesis of 7,8-Difluoro-2-methyl-4-quinolone
Introduction: The Friedländer annulation is a classic and efficient method for constructing quinoline rings. The ortho positioning of the amino and acetyl groups on the scaffold makes it an ideal substrate for this intramolecular cyclization, reacting with an active methylene compound like ethyl acetoacetate to form the quinolone core. Quinolone scaffolds are central to many therapeutic agents, particularly in oncology.[7]
Reaction Scheme:
Caption: Friedländer synthesis of a difluoro-quinolone derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3,4-difluoroacetophenone (10 mmol, 1.71 g).
-
Reagent Addition: Add ethyl acetoacetate (12 mmol, 1.52 mL) to the flask.
-
Catalyst and Solvent: Carefully add polyphosphoric acid (PPA) (~20 g) to the mixture. PPA acts as both the acidic catalyst and the solvent. The mixture will be viscous.
-
Heating: Heat the reaction mixture to 130°C with vigorous stirring. The viscosity will decrease as the reaction proceeds.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 80°C. Carefully and slowly pour the mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Neutralization: Neutralize the aqueous suspension by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 7,8-Difluoro-2-methyl-4-quinolone product.
-
Characterization: Confirm the structure using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 2-Amino-3,4-difluorophenyl Chalcone Derivative
Introduction: The Claisen-Schmidt condensation is a reliable reaction for forming chalcones, which are α,β-unsaturated ketones.[1] This reaction utilizes the acetyl group of the scaffold. Chalcones are important intermediates for synthesizing flavonoids and other bioactive molecules, and they possess a broad range of pharmacological activities, including anti-inflammatory and anticancer effects.[1]
Reaction Scheme:
Caption: Claisen-Schmidt condensation to form a chalcone derivative.
Step-by-Step Methodology:
-
Reactant Solution: In a 250 mL round-bottom flask, dissolve 2-amino-3,4-difluoroacetophenone (10 mmol, 1.71 g) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 11 mmol, 1.50 g) in 50 mL of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol, 0.8 g in 10 mL water) dropwise over 15 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature. A precipitate often forms within a few hours. The reaction is typically complete in 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: 3:7 Ethyl Acetate:Hexane).
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid (1 M) until it is neutral (pH ~7) to precipitate the chalcone product fully.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
Purification: Purify the crude chalcone by recrystallization from ethanol to obtain the final product.
-
Characterization: Analyze the purified chalcone using melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Case Study: Development of Spectrum-Selective Kinase Inhibitors
Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents.[8] The 2-amino-3,4-difluoroacetophenone scaffold is an excellent starting point for designing Type II kinase inhibitors, which bind to the "DFG-out" (inactive) conformation of the kinase.[9]
Design Rationale:
-
The amino group serves as a key anchor point, often forming a hydrogen bond in the hinge region of the kinase ATP-binding site.
-
The difluorophenyl ring can be directed towards the solvent-exposed region or form specific halogen-bond interactions within the pocket.
-
The acetyl group is a versatile handle for chemical elaboration, allowing for the introduction of moieties that can occupy the hydrophobic "DFG-out" pocket, a strategy that can confer selectivity and overcome resistance mutations.[9]
The following workflow illustrates the process from scaffold to a potential kinase inhibitor candidate.
Caption: Drug discovery workflow for developing a kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
Introduction: Once a library of potential inhibitors is synthesized, they must be screened for biological activity. This protocol describes a general, fluorescence-based assay to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., FLT3, PDGFRα).
-
Fluorescently-labeled peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Synthesized inhibitor compounds dissolved in DMSO.
-
384-well microplate (black, low-volume).
-
Plate reader capable of fluorescence detection.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Mixture: Prepare a master mix containing the assay buffer, the fluorescently-labeled peptide substrate, and ATP at its Kₘ concentration.
-
Dispensing: In the 384-well plate, dispense a small volume (e.g., 100 nL) of the serially diluted compounds. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the purified kinase to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Initiate the kinase reaction by adding the master mix containing the substrate and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Detection: Stop the reaction (often by adding EDTA) and measure the fluorescence intensity on a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Structure-Activity Relationship (SAR) Table
The following table presents hypothetical data from a kinase inhibition screen of compounds derived from the 2-amino-3,4-difluoroacetophenone scaffold. This type of analysis is crucial for identifying key structural features that contribute to potency and selectivity.
| Compound ID | R Group (Modification on Acetyl) | FLT3 (IC₅₀, nM) | PDGFRα (IC₅₀, nM) | c-Kit (IC₅₀, nM) |
| SCAF-01 | -H (Parent Scaffold Derivative) | >10,000 | >10,000 | >10,000 |
| SCAF-02 | 3-(Trifluoromethyl)phenyl | 55 | 150 | 230 |
| SCAF-03 | 4-Methyl-piperazin-1-yl | 12 | 25 | 45 |
| SCAF-04 | Morpholino | 8 | 18 | 30 |
| SCAF-05 | 3-Cyano-phenyl | 250 | 800 | 1200 |
Analysis:
-
SCAF-01 shows the scaffold itself is inactive, as expected.
-
Adding a trifluoromethylphenyl group (SCAF-02 ) introduces activity, likely through hydrophobic interactions.
-
Introducing basic amines like piperazine (SCAF-03 ) and morpholine (SCAF-04 ) significantly improves potency across all three kinases. The morpholino group in SCAF-04 provides the best potency, suggesting a favorable interaction of the oxygen atom in the binding pocket.
-
The cyano group (SCAF-05 ) is less effective, indicating that electron-withdrawing groups in this position are less favorable than the basic amines for this particular series. This SAR provides a clear direction for lead optimization.
Conclusion
2-Amino-3,4-difluoroacetophenone is more than just a chemical intermediate; it is a highly adaptable and powerful scaffold for modern drug discovery. Its inherent reactivity allows for the efficient construction of diverse and medicinally relevant heterocyclic cores, such as quinolones and chalcones. Furthermore, its structure is pre-disposed for the rational design of targeted therapies like kinase inhibitors. The protocols and workflows detailed in this guide provide a robust framework for researchers to unlock the full potential of this versatile building block, accelerating the journey from initial concept to the discovery of novel therapeutic agents.
References
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PrepChem. (n.d.). Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. Retrieved from [Link]
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MDPI Encyclopedia. (2021, November 19). Amino Acetophenones for Natural Product Analogs. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of (2S,5S,4R)-2,5-diamino-3,3-difluoro-1,6-diphenylhydroxyhexane: the core unit of a potent HIV proteinase inhibitor. Retrieved from [Link]
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Nature. (n.d.). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Retrieved from [Link]
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ClinicalInfo.HIV.gov. (n.d.). Appendix A, Table 5. Characteristics of Protease Inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). Protease inhibitor (pharmacology). Retrieved from [Link]
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PubMed. (2021, August 20). Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17. Retrieved from [Link]
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Monash University. (2025, June 15). Organic reactions: Condensation. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 20). 25.18: Condensation Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Homo-condensation of acetophenones toward imidazothiones. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, April 1). Mechanism for condensation reactions of amino acids. Retrieved from [Link]
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Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]
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National Institutes of Health. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]
-
Semantic Scholar. (2021, November 5). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]
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PubMed. (2012, September 1). 2-Amino-1,3,4-thiadiazole Derivative (FABT) Inhibits the Extracellular Signal-Regulated Kinase Pathway and Induces Cell Cycle Arrest in Human Non-Small Lung Carcinoma Cells. Retrieved from [Link]
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Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
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Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Retrieved from [Link]
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National Institutes of Health. (2025, June 5). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]
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European Patent Office. (2020, January 1). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. Retrieved from [Link]
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EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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Application Notes & Protocols: Strategic Bioisosteric Replacement with 3,4-Difluorophenyl Motifs
Abstract: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an invaluable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth exploration of the 3,4-difluorophenyl motif as a versatile bioisostere. We will delve into the rationale behind its application, highlighting its ability to modulate key physicochemical properties such as lipophilicity, pKa, and metabolic stability. Detailed synthetic protocols and robust in vitro evaluation methodologies are presented to equip researchers with the practical knowledge required to effectively implement this powerful bioisosteric replacement strategy in their drug discovery programs.
The Foundational Principle: Bioisosterism in Drug Design
Bioisosterism is a cornerstone strategy in medicinal chemistry that involves the substitution of a functional group or moiety within a lead compound with another group that retains similar physical and chemical properties, ultimately leading to a comparable biological activity.[3][4] The primary objective of such a replacement is not merely to mimic the original structure but to systematically enhance the molecule's overall properties. These enhancements can manifest as improved potency, selectivity, metabolic stability, oral bioavailability, and reduced off-target toxicity.[5]
The concept of bioisosteres can be broadly categorized into classical and non-classical types. Classical bioisosteres are atoms or groups that share the same valence electron configuration, while non-classical bioisosteres are structurally distinct but elicit a similar biological response.[6] The 3,4-difluorophenyl group is a prime example of a non-classical bioisostere that has gained significant traction in contemporary drug design.
The 3,4-Difluorophenyl Motif: A Privileged Bioisostere
The strategic placement of two fluorine atoms at the 3 and 4 positions of a phenyl ring confers a unique set of properties that make it an attractive replacement for various functional groups, most notably the catechol moiety.
Rationale for Fluorination in Drug Design
The introduction of fluorine into a molecule can profoundly influence its characteristics:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism.[7][8] Replacing a metabolically labile C-H bond with a C-F bond can significantly enhance a compound's half-life.[9]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, thereby influencing its acidity (pKa), basicity, and dipole moment.[2][10] This can lead to improved membrane permeability and bioavailability.[11]
-
Enhanced Binding Affinity: The substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can lead to enhanced binding affinity to the target protein without causing significant steric hindrance.[2][12]
The 3,4-Difluorophenyl Group as a Catechol Bioisostere
Catechols (1,2-dihydroxybenzene) are prevalent in many endogenous molecules and drug candidates. However, they are often susceptible to oxidation, leading to the formation of reactive quinones, and are readily metabolized through glucuronidation or sulfation.[13] The 3,4-difluorophenyl group serves as an excellent bioisosteric replacement for the catechol moiety for several key reasons:
-
Metabolic Stability: It is significantly more resistant to metabolic oxidation compared to the catechol ring.[1]
-
Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance cell membrane permeability.[12][14] However, the overall effect on the molecule's logP will depend on the parent structure.
-
Hydrogen Bonding Mimicry: While not a direct hydrogen bond donor like the hydroxyl groups of a catechol, the electron-withdrawing nature of the fluorine atoms can polarize the adjacent C-H bonds, enabling them to act as weak hydrogen bond donors. Furthermore, the fluorine atoms themselves can act as hydrogen bond acceptors.
The following diagram illustrates the bioisosteric replacement of a catechol group with a 3,4-difluorophenyl motif.
Caption: Bioisosteric replacement of a catechol with a 3,4-difluorophenyl group.
Synthetic Strategies for Incorporating the 3,4-Difluorophenyl Motif
The synthesis of molecules containing the 3,4-difluorophenyl group can be achieved through various established synthetic routes. The choice of a specific pathway often depends on the desired final compound and the availability of starting materials.
General Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of a compound featuring a 3,4-difluorophenyl bioisostere.
Caption: General workflow for synthesis and evaluation of target compounds.
Protocol: Synthesis of a Model Compound - 2-(3,4-Difluorophenyl)cyclopropan-1-amine
This protocol describes a multi-step synthesis of 2-(3,4-difluorophenyl)cyclopropan-1-amine, a valuable building block in medicinal chemistry.[15][16][17]
Materials:
-
3,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Thionyl chloride
-
Toluene
-
(1R,2S)-2-amino-1,2-diphenylethanol
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Synthesis of (E)-3-(3,4-Difluorophenyl)acrylic acid:
-
In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1 eq) and malonic acid (1.2 eq) in pyridine (5 vol).
-
Add piperidine (0.1 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain (E)-3-(3,4-difluorophenyl)acrylic acid.[18]
-
-
Synthesis of (E)-3-(3,4-Difluorophenyl)acryloyl chloride:
-
Suspend the acrylic acid derivative (1 eq) in toluene (5 vol).
-
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at 60°C for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the acid chloride.
-
-
Diastereoselective Cyclopropanation:
-
The synthesis of the cyclopropylamide can be achieved through a diastereoselective cyclopropanation of the corresponding acrylamide derived from the acid chloride and a chiral auxiliary. This is followed by saponification.
-
-
Curtius Rearrangement:
-
A four-step Curtius rearrangement of the cyclopropanecarboxylic acid can be employed to yield the final amine product.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Evaluating the Success of Bioisosteric Replacement
A comprehensive evaluation of the newly synthesized analog is crucial to determine the success of the bioisosteric replacement. This involves a comparative analysis of its physicochemical and biological properties against the parent compound.
Physicochemical Property Profiling
The following table outlines key physicochemical properties to be measured for both the parent compound (e.g., catechol-containing) and the 3,4-difluorophenyl analog.
| Property | Method | Expected Outcome for 3,4-Difluorophenyl Analog |
| Lipophilicity (LogP/LogD) | HPLC-based methods or shake-flask method | Generally increased lipophilicity[19][20] |
| Aqueous Solubility | Thermodynamic or kinetic solubility assays | May decrease with increased lipophilicity |
| pKa | Potentiometric titration or UV-Vis spectroscopy | Altered pKa due to the electron-withdrawing fluorine atoms[21] |
| Chemical Stability | Stability assessment at different pH values and temperatures | Increased stability |
In Vitro Biological Evaluation
4.2.1. Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the metabolic stability of a compound when incubated with human liver microsomes.
Materials:
-
Test compound and parent compound (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH regenerating system (Solution A and B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., Verapamil)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound or parent compound (final concentration 1 µM) to the pre-warmed mixture to start the reaction.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
The metabolic stability is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the 3,4-difluorophenyl analog compared to the parent compound indicates successful improvement in metabolic stability.[22]
4.2.2. Target Affinity and Functional Activity Assays
The biological activity of the new analog must be compared to the parent compound using relevant in vitro assays. This could include:
-
Receptor Binding Assays: To determine the binding affinity (Ki or IC50) to the target of interest.[23]
-
Enzyme Inhibition Assays: To measure the inhibitory potency (IC50) against the target enzyme.
-
Cell-based Functional Assays: To assess the compound's effect on cellular pathways.
The goal is to demonstrate that the 3,4-difluorophenyl analog retains or, ideally, improves upon the biological activity of the parent compound.
Conclusion
The 3,4-difluorophenyl motif is a powerful and versatile bioisostere that offers a strategic advantage in drug design. Its ability to enhance metabolic stability while maintaining or improving biological activity makes it a valuable tool for overcoming common challenges in lead optimization. The protocols and evaluation strategies outlined in this guide provide a framework for researchers to effectively implement this bioisosteric replacement strategy, ultimately accelerating the discovery and development of novel therapeutics.
References
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-
Taylor & Francis. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
- Hübner, H., Haubmann, C., Utz, W., & Gmeiner, P. (2000). Conjugated Enynes as Nonaromatic Catechol Bioisosteres: Synthesis, Binding Experiments, and Computational Studies of Novel Dopamine Receptor Agonists Recognizing Preferentially the D3 Subtype. Journal of Medicinal Chemistry, 43(4), 756–762.
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
ResearchGate. (n.d.). Top-10 ranked bioisosteres of 3-substituent catechol suggested by different tools. ResearchGate. [Link]
-
Hübner, H., Haubmann, C., Utz, W., & Gmeiner, P. (2000). Conjugated enynes as nonaromatic catechol bioisosteres: synthesis, binding experiments, and computational studies of novel dopamine receptor agonists recognizing preferentially the D(3) subtype. Journal of medicinal chemistry, 43(4), 756–762. [Link]
- Google Patents. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
-
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-difluorophenyl isothiocyanate. PrepChem.com. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). WO2003066608A1 - Catechol bioisosteres.
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]
-
Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Wiley Online Library. [Link]
-
Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Center for Biotechnology Information. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
National Institutes of Health. (n.d.). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. National Center for Biotechnology Information. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
Beilstein Archives. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Archives. [Link]
-
ChemBK. (2024). 3,4-Difluorophenol. ChemBK. [Link]
-
MDPI. (2015). Methods to Increase the Metabolic Stability of 18 F-Radiotracers. MDPI. [Link]
-
bioRxiv. (2022). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. [Link]
-
SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]
-
National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]
-
PubMed. (2009). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. PubMed. [Link]
-
Taylor & Francis Online. (n.d.). Lipophilicity – Knowledge and References. Taylor & Francis Online. [Link]
-
ChemRxiv. (n.d.). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. [Link]
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. [Link]
-
FHNW. (n.d.). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. FHNW Institutional Repository. [Link]
-
Royal Society of Chemistry. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]
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- 15. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
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- 23. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage protocols for light-sensitive fluorinated anilines
Application Note: High-Integrity Handling and Storage Protocols for Light-Sensitive Fluorinated Anilines
Executive Summary
Fluorinated anilines (e.g., 2-fluoroaniline, 4-fluoroaniline, polyfluorinated derivatives) are critical bioisosteres in medicinal chemistry, offering metabolic stability and modulated pKa values compared to their non-fluorinated counterparts. However, their utility is frequently compromised by their susceptibility to photo-oxidative degradation. This guide provides a self-validating framework for the storage, handling, and remediation of these reagents, ensuring experimental reproducibility in drug development workflows.
The Physicochemical Challenge: Why They Degrade
To handle fluorinated anilines effectively, one must understand the mechanism of their failure. The "browning" of aniline stocks is not merely aesthetic; it indicates the presence of radical impurities that can act as radical scavengers or chain terminators in sensitive palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig).
-
Photochemical Instability: Upon exposure to UV-Visible light, the electron-rich aromatic ring undergoes Photo-Induced Electron Transfer (PET) . This generates an aniline radical cation (
). -
The Oxidation Cascade: In the presence of trace oxygen, these radicals couple to form hydrazobenzenes, which oxidize further into azobenzenes (yellow/orange) and complex phenazine-like oligomers (dark brown/black tars).
-
The Fluorine Factor: While fluorine substitution pulls electron density from the ring (lowering the HOMO energy), it does not render the molecule immune to oxidation. In fact, specific isomers (like 4-fluoroaniline) are highly corrosive and lipophilic, increasing the rate of skin absorption and toxicity risks compared to parent aniline.
Protocol A: Storage & Lifecycle Management
Core Principle: The "Cold-Dark-Inert" Triad. Do not store the bulk vendor bottle on the bench. Every opening of a cold bottle in humid air introduces condensation, which accelerates autoxidation.
Storage Specifications Table
| Parameter | Specification | Rationale |
| Primary Container | Amber Glass or Aluminum | Blocks UV radiation (200–400 nm) that triggers radical formation. |
| Headspace Gas | Argon (preferred) or Nitrogen | Argon is heavier than air, providing a superior "blanket" over the liquid surface. |
| Long-Term Temp | -20°C (Freezer) | Arrhenius equation dictates significantly slower oxidation rates at sub-zero temps. |
| Working Temp | 2°C to 8°C (Refrigerator) | Prevents repeated freeze-thaw cycles which can crack septa and introduce moisture. |
| Seal Integrity | Parafilm® over cap + Desiccant | Secondary barrier against moisture ingress. |
Workflow: The "Aliquot System"
To prevent stock degradation, never draw directly from the bulk freezer stock for daily reactions.
Figure 1: The Aliquot System minimizes oxygen exposure to the bulk supply. Note the critical step of warming to Room Temperature (RT) before opening to prevent condensation.
Protocol B: Inert Handling Techniques
When transferring fluorinated anilines, avoid pouring. Use positive-pressure displacement techniques.
Equipment:
-
Schlenk line (Vacuum/Nitrogen manifold).
-
Gas-tight syringes (glass preferred, as fluorinated compounds can swell rubber plungers).
-
Long stainless steel needles (deflected point to prevent coring septa).
Procedure:
-
Equilibration: Remove the working aliquot from the fridge 30 minutes prior to use. Do not open until condensation on the outside of the bottle has evaporated.
-
Purge: Insert a nitrogen line (via a needle) into the septum of the bottle to create positive pressure.
-
Draw: Insert the syringe needle. The positive pressure will help fill the syringe without introducing air bubbles.
-
Transfer: Inject directly into the reaction vessel (which should already be under inert gas).
Protocol C: Remediation (Zinc Dust Distillation)
If your aniline has turned dark brown or black, it must be purified.[1] Simple distillation is often insufficient because the colored impurities can co-distill. The Zinc Dust Method is the industry gold standard for restoring oxidized anilines.
Mechanism: Zinc dust acts as a reducing agent during the distillation, converting N-oxides and azo-impurities back into amines or non-volatile reduced species that remain in the pot.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, add the degraded fluorinated aniline.
-
Additives: Add Zinc Dust (1-2% by weight) and a small pellet of KOH (to prevent acid-catalyzed polymerization).
-
Setup: Assemble a short-path vacuum distillation apparatus. Grease all joints (critical for vacuum).
-
Vacuum: Apply vacuum (aim for <10 mmHg). Note: Fluorinated anilines have lower boiling points than aniline; check the specific bp/pressure nomograph.
-
Heat: Heat the bath slowly.
-
Collection:
-
Fore-run: Discard the first 5-10% (contains water and volatile degradation products).
-
Main Fraction: Collect the colorless liquid.
-
-
Storage: Immediately flush the receiving flask with Argon and seal.
Figure 2: Remediation workflow using Zinc Dust reduction to ensure high-purity recovery.
Safety & Toxicology (Critical)
Fluorinated anilines present unique hazards compared to standard organic solvents.
-
Methemoglobinemia: Like all anilines, these compounds oxidize hemoglobin to methemoglobin, impairing oxygen transport.[2]
-
Enhanced Absorption: The fluorine atom increases lipophilicity (
), allowing these compounds to penetrate nitrile gloves faster than non-fluorinated anilines.-
Recommendation: Double-glove or use "Silver Shield" laminate gloves for bulk handling.
-
-
HF Formation: In the event of a fire, fluorinated anilines decompose to release Hydrogen Fluoride (HF) gas, which is fatal if inhaled.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9756, 4-Fluoroaniline. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Centers for Disease Control and Prevention (CDC). (2018). Aniline: Systemic Agent. NIOSH Emergency Response Safety and Health Database. Retrieved from [Link]
Sources
- 1. texiumchem.com [texiumchem.com]
- 2. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105728740A - Zinc dust distillation method - Google Patents [patents.google.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. fluoropolymers.eu [fluoropolymers.eu]
Troubleshooting & Optimization
Stability of 2'-amino-3',4'-difluoroacetophenone under acidic vs basic conditions
Welcome to the technical support center for 2'-amino-3',4'-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. We will explore its stability under both acidic and basic conditions, offering practical solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and reactivity of 2'-amino-3',4'-difluoroacetophenone.
Q1: What is the expected stability of 2'-amino-3',4'-difluoroacetophenone under standard laboratory conditions?
A1: Under recommended storage conditions (cool, dry, well-ventilated, and protected from light), 2'-amino-3',4'-difluoroacetophenone is a stable compound.[1][2] However, its stability is significantly influenced by pH, temperature, and the presence of oxidizing agents. The amino and ketone functional groups, along with the electron-withdrawing fluorine atoms, dictate its reactivity profile. The incorporation of fluorine can enhance metabolic stability and resistance to oxidation in some molecules.[3][4]
Q2: How does pH fundamentally alter the structure and stability of this compound?
A2: The pH of the medium directly impacts the ionization state of the aromatic amino group.
-
Under acidic conditions (low pH): The lone pair of electrons on the nitrogen atom of the 2'-amino group will accept a proton (H+), forming a positively charged ammonium salt (-NH3+).[5] This protonation significantly alters the electronic properties of the benzene ring, making the amino group electron-withdrawing and deactivating.
-
Under basic conditions (high pH): The amino group remains in its neutral, electron-donating form (-NH2). This state is more susceptible to oxidation.[6] While less likely for this specific compound, extremely strong basic conditions could potentially lead to deprotonation at other sites, though this is less common for simple aminophenones.[5]
Q3: What are the primary degradation pathways I should be aware of?
A3: The degradation of 2'-amino-3',4'-difluoroacetophenone is condition-dependent.
-
Acid-Catalyzed Reactions: In strongly acidic solutions, the primary concern is the potential for reactions involving the ketone or instability of the overall molecule due to the protonated amine. While the acetophenone core is generally stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to unforeseen degradation. Safety data for related aminoacetophenones explicitly lists acids as incompatible materials.[7][8][9]
-
Base-Mediated Reactions: In basic media, the compound is more prone to oxidative degradation. The electron-rich amino group can be oxidized, potentially leading to the formation of colored polymeric byproducts, a known reaction for aminophenols.[6] The presence of metal ions can catalyze this process.
-
Hydrolysis: While acetophenones are generally resistant to hydrolysis, the electronic effects of the amino and fluoro substituents can influence the reactivity of the carbonyl group. Electron-withdrawing groups can sometimes increase the rate of hydrolysis.[10]
Q4: What are the optimal storage conditions for long-term stability?
A4: To ensure the long-term integrity of 2'-amino-3',4'-difluoroacetophenone, we recommend the following storage conditions:
-
Temperature: Store in a cool environment, with recommended temperatures between 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light and moisture.
-
Purity: Ensure the compound is free from acidic or basic impurities and metal contaminants, which can act as catalysts for degradation.
Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific issues that you might encounter during your experiments.
Problem 1: My solution of 2'-amino-3',4'-difluoroacetophenone is turning brown/dark after adding a base or upon exposure to air.
-
Symptoms: A noticeable color change from colorless/pale yellow to a darker shade of brown or red.
-
Causality: This is a classic indicator of oxidation of the amino group. Aromatic amines, especially those with electron-donating properties, can be susceptible to air oxidation, which is often accelerated under basic conditions and in the presence of trace metal ions.[6] The resulting products are often highly conjugated, colored polymeric materials.
-
Solutions:
-
Work under an Inert Atmosphere: When handling the compound in solution, especially under basic conditions, purge your solvents with an inert gas (N2 or Ar) and maintain an inert atmosphere over the reaction mixture.
-
Use Fresh, High-Purity Solvents: Solvents can contain dissolved oxygen or metal impurities. Using freshly distilled or sparged solvents can mitigate this issue.
-
Consider Antioxidants: If compatible with your downstream application, adding a small amount of an antioxidant may help to prevent oxidation.
-
Metal Sequestration: If metal catalysis is suspected, the addition of a chelating agent like EDTA in trace amounts might be beneficial.[11]
-
Problem 2: I am observing multiple, unexpected peaks in my HPLC/LC-MS analysis after an acidic workup.
-
Symptoms: The appearance of new peaks in your chromatogram, often with a corresponding decrease in the peak area of the parent compound, leading to poor mass balance.[11]
-
Causality: This suggests that the compound is degrading under the acidic conditions of your workup or analysis. The protonated amine alters the molecule's stability, and strong acids are listed as incompatible with related compounds. The degradation could be due to hydrolysis or other acid-catalyzed reactions.
-
Solutions:
-
Use Milder Acids: If possible, substitute strong acids (like concentrated HCl or H2SO4) with weaker organic acids (like acetic acid) or use more dilute solutions of strong acids.
-
Control the Temperature: Perform acidic steps at lower temperatures (e.g., 0°C or below) to slow down the rate of degradation.
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible. Neutralize the solution promptly once the desired reaction is complete.
-
Modify Analytical Method: For HPLC analysis, ensure the mobile phase pH is within a stable range for the compound. A stability test of the compound in the analytical diluent is advisable.
-
Problem 3: I have low recovery of the compound after extraction from an aqueous basic solution.
-
Symptoms: The quantified amount of 2'-amino-3',4'-difluoroacetophenone is significantly lower than expected after an extraction procedure involving a basic wash.
-
Causality: While the compound itself has moderate polarity, the combination of the amino and carbonyl groups can lead to some water solubility, which might be enhanced by changes in pH. Additionally, degradation under basic conditions, as described in Problem 1, could be a contributing factor.
-
Solutions:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. While a basic wash is often used to remove acidic impurities, ensure the pH is not excessively high to prevent degradation.
-
Choice of Organic Solvent: Use a more polar organic solvent for extraction if partitioning is an issue. However, be mindful of solvent compatibility with your overall process.
-
Back-Extraction: After the initial extraction, consider re-extracting the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Temperature Control: Keep the extraction mixture cool to minimize any potential degradation during the process.
-
Chemical Behavior at a Glance
The following diagram illustrates the structural changes of 2'-amino-3',4'-difluoroacetophenone in response to acidic and basic environments.
Caption: Protonation and stability states of the compound.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of 2'-amino-3',4'-difluoroacetophenone, a forced degradation study is essential. This protocol provides a systematic approach to evaluate its lability under various stress conditions.
Objective: To determine the degradation profile of 2'-amino-3',4'-difluoroacetophenone under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress.
Materials:
-
2'-amino-3',4'-difluoroacetophenone
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Workflow Diagram:
Caption: Workflow for the forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2'-amino-3',4'-difluoroacetophenone in acetonitrile.[10]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl in a sealed vial.
-
Place the vial in an oven at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH in a sealed vial.[10]
-
Keep the vial at 60°C.
-
Withdraw aliquots at the same time intervals.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 N HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample and a vial of the stock solution in an oven at 80°C.[10]
-
At each time point, prepare a solution of the solid sample or dilute the stored solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after the exposure period.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Calculate the percentage of degradation.
-
Data Interpretation:
The results from this study will provide a comprehensive stability profile. The conditions that cause significant degradation (typically aiming for 5-20% degradation) will highlight the compound's liabilities.[11] This information is critical for defining appropriate reaction conditions, purification methods, and storage requirements.
Potential Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized. The diagram below illustrates two plausible routes under basic and oxidative conditions.
Caption: Hypothesized degradation pathways.
References
-
Kotronia, E., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry. Available at: [Link]
- BenchChem (2025).
-
Quora (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? Available at: [Link]
-
Poissy, J., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. Available at: [Link]
- Fisher Scientific. (2024). Safety Data Sheet for 1-(2-aminophenyl)ethanone. Fisher Scientific.
- Royal Society of Chemistry (2013). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry.
- Synerzine. (2018).
- Spectrum Chemical. (2006). Material Safety Data Sheet for 4-Aminoacetophenone. Spectrum Chemical.
-
National Institutes of Health. Acetophenone. PubChem. Available at: [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 2,2-Difluoroacetophenone. Fisher Scientific.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4'-Aminoacetophenone. Thermo Fisher Scientific.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet for Acetophenone. NJ.gov.
- Sigma-Aldrich. (2025).
- National Institutes of Health.
- ResearchGate. (2002). The reduction of acetophenone and the hydrolysis of...
- Mu, J., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone. U.S. Chemical Storage.
- Mu, J., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- Repligen.
- CDH Fine Chemical. (2022). Safety Data Sheet for 2-AMINO ACETOPHENONE. CDH Fine Chemical.
- AAPPTec.
- ACS Publications. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones... The Journal of Organic Chemistry.
- Suvchem Laboratory Chemicals. (2022). Safety Data Sheet for 2-AMINOACETOPHENONE. Suvchem.
- National Institutes of Health. (2021).
- Cole-Parmer.
- Walchem. (2024).
- Waters. Introduction to Hydrolysis.
- National Bureau of Standards. (1951). Acid-base reactions in organic solvents. NIST.
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials... Organic Process Research & Development.
- National Institutes of Health. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks... PubMed Central.
- National Institutes of Health. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances... PubMed Central.
- University of Washington. Chemical Compatibility Chart. University of Washington.
- National Institutes of Health. (2019). Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central.
- ResearchGate. (2021). Amino acid degradation pathways...
- Rey-Caballero, J., et al. (2017).
- BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences.
- BenchChem. (2025). Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. BenchChem.
- Oxford Lab Fine Chem. (2014). Material Safety Data Sheet for 3-amino acetophenone. oxfordlabchem.com.
- National Institutes of Health. (2004).
- ResearchGate. (1994). Pathway for degradation of 2,4-D in strain JMP134.
- Sartorius.
- Semantic Scholar. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Semantic Scholar.
- Google Patents. (2014). Continuous two step flow synthesis of m-amino acetophenone.
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
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- 6. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
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- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR and 13C NMR spectrum analysis of 2'-amino-3',4'-difluoroacetophenone
This guide provides a comprehensive, comparative analysis of the NMR spectral characteristics of 2'-amino-3',4'-difluoroacetophenone , a critical intermediate in the synthesis of fluoro-quinolone antibiotics and other bioactive heterocycles.[1][2]
Executive Summary
2'-Amino-3',4'-difluoroacetophenone (CAS: Implied 1-(2-amino-3,4-difluorophenyl)ethanone) presents a unique structural challenge in quality control: distinguishing it from its regioisomers, particularly 2'-amino-4',5'-difluoroacetophenone .[1][2] Both isomers often co-elute during synthesis (e.g., nitration/reduction of 3,4-difluoroacetophenone), and mass spectrometry cannot differentiate them.[1]
This guide establishes a self-validating NMR protocol to definitively identify the correct 2',3',4'-substitution pattern. The core differentiator is the spin-spin coupling topology of the aromatic protons: the target molecule displays an ortho-coupling system (AB) , whereas the primary alternative displays a para-coupling system (singlets/weak meta) .[1][2]
Structural Analysis & Theoretical Basis
Understanding the "Why" behind the peaks is essential for accurate interpretation.
The Target: 2'-Amino-3',4'-Difluoroacetophenone[1]
-
Core Structure: Acetophenone ring.[1]
-
Substituents:
-
Proton Environment: The remaining protons are at positions H-5' and H-6' .[1]
The Alternative: 2'-Amino-4',5'-Difluoroacetophenone[1]
-
Proton Environment: Protons are at positions H-3' and H-6' .[1]
Comparative NMR Data Analysis
The following data compares the target molecule against its most common isomer. Note: Chemical shifts are predicted based on substituent additivity rules (Silverstein, 2014) and validated against analogous 2-amino-3,4-difluorobenzaldehyde data.[1]
Table 1: 1H NMR Comparative Data (400 MHz, DMSO-d6)
| Feature | Target: 2'-Amino-3',4'-Difluoro | Alternative: 2'-Amino-4',5'-Difluoro | differentiation Logic |
| Aromatic H-6' | ~7.60 ppm (dd)Ortho to C=O[1] (Deshielded). | ~7.50 ppm (d/s)Ortho to C=O. | Coupling Constant ( |
| Aromatic H-5' / H-3' | ~6.50 ppm (ddd)Ortho to F-4, Meta to C=O. | ~6.60 ppm (d/s)Shielded by ortho-NH2. | The target's H-5' is part of an AB system.[1] The alternative's H-3' is isolated.[1] |
| Amino (-NH2) | ~7.20 ppm (Broad s)Exchangeable with D2O.[1][2] | ~7.10 ppm (Broad s)Exchangeable with D2O.[1][2] | Not diagnostic for isomer differentiation.[1] |
| Acetyl (-CH3) | ~2.50 ppm (s/d)May show long-range coupling to F. | ~2.45 ppm (s)Less likely to couple with F (distance).[1][2] | Minor shift differences; unreliable for ID. |
Table 2: 13C NMR Key Signals (100 MHz, DMSO-d6)
| Carbon Type | Chemical Shift ( | Coupling Pattern ( |
| C=O[1][2] (Carbonyl) | ~198.0 ppm | Singlet (or weak d).[1][2] |
| C-F (C-3', C-4') | ~140–155 ppm | Large Doublets ( |
| C-NH2 (C-2') | ~145.0 ppm | Broad/Singlet.[1] |
| C-H (Aromatic) | ~105–125 ppm | Useful for DEPT-135 confirmation.[1] |
Experimental Protocol
To ensure reproducibility and spectral resolution, follow this "Self-Validating" protocol.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3.
-
Reasoning: DMSO minimizes the exchange rate of the amino protons (-NH2), resulting in a sharper, visible peak that integrates correctly (2H).[1] CDCl3 often leads to broadened, invisible NH2 peaks due to rapid exchange.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reasoning: High concentration prevents baseline noise from obscuring the small satellite peaks caused by Carbon-Fluorine coupling.[1]
-
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1][2]
-
Relaxation Delay (d1): Set to 5 seconds (minimum).
-
Reasoning: Fluorinated carbons and quaternary carbons (C=O, C-NH2) have long T1 relaxation times.[1] A short delay will suppress these peaks, making quantitative integration impossible.
-
Step 3: Validation (The "Ortho-Check")
-
Zoom into the aromatic region (6.0–8.0 ppm).
-
Identify the two aromatic protons.[1]
-
Calculate the coupling constant (
) between them.[3]
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for validating the structure using NMR data.
Figure 1: Decision tree for distinguishing the target compound from its regioisomer using 1H NMR coupling constants.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][2] Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[1] (Standard reference for substituent additivity rules and coupling constants).
-
PubChem. (2025).[1][2][4] 2-Amino-3,4-difluorobenzaldehyde Spectral Data. National Library of Medicine.[1] Available at: [Link] (Used as a reference standard for F-F coupling patterns in 2-amino-3,4-difluoro-phenyl systems).[1]
-
Reich, H. J. (2024).[2] WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison.[1] (Source for F-H and F-C coupling constant ranges).
Sources
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Acetophenone Analogs
In the landscape of modern drug discovery and development, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy. Among the various chemical motifs, the acetophenone core has emerged as a versatile starting point for the synthesis of compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth technical comparison of the bioactivity of fluorinated versus non-fluorinated acetophenone analogs, offering researchers, scientists, and drug development professionals a critical analysis supported by experimental evidence and mechanistic insights.
The introduction of fluorine into a molecular structure is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and a more favorable pharmacokinetic profile.
The Impact of Fluorination on Bioactivity: A Mechanistic Overview
The decision to incorporate fluorine into a drug candidate is a rational design choice rooted in its predictable effects on molecular properties. Understanding these effects is crucial for interpreting the comparative bioactivity data presented in this guide.
-
Increased Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. This enhanced lipid solubility can improve the absorption and transport of drugs across biological membranes, potentially leading to better bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. Placing fluorine at a metabolically vulnerable site can block enzymatic degradation, prolonging the drug's half-life in the body.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its ability to interact with biological targets. Fluorine can participate in favorable electrostatic interactions and hydrogen bonding with amino acid residues in protein binding pockets, leading to increased binding affinity and potency.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule. For instance, in 2'-fluoro-substituted acetophenone derivatives, a preference for the s-trans conformation has been observed, which can be a key factor in designing molecules with specific spatial arrangements for optimal target engagement.
The following diagram illustrates the key physicochemical changes induced by fluorination and their subsequent impact on the pharmacokinetics and pharmacodynamics of a drug candidate.
Caption: The influence of fluorination on molecular properties and pharmacological outcomes.
Comparative Bioactivity Analysis
This section presents a comparative overview of the bioactivity of fluorinated and non-fluorinated acetophenone analogs across several key therapeutic areas. The data is compiled from various studies to provide a representative comparison. It is important to note that direct side-by-side comparisons of exact analog pairs are not always available, and thus the presented data should be interpreted with consideration of potential variations in experimental conditions between studies.
Antimicrobial and Antifungal Activity
Acetophenone derivatives have been investigated for their potential as antimicrobial and antifungal agents. The introduction of fluorine can significantly enhance this activity.
| Compound Type | Organism | Bioactivity (MIC/IC50) | Reference |
| Non-Fluorinated Acetophenone Derivatives | Bacillus subtilis | MIC: 250 µg/mL | |
| Staphylococcus aureus | MIC: 500 µg/mL | ||
| Trichophyton rubrum | MIC: 1.25-2.5 mg/mL | ||
| Fluorinated Acetophenone Derivatives | Pseudomonas aeruginosa | MIC: 5.1-43.4 µM | |
| Staphylococcus aureus | MIC: 5.1-43.4 µM | ||
| Candida albicans | IC50: >32 µg/mL |
The data suggests that fluorinated acetophenone derivatives can exhibit potent antibacterial activity at micromolar concentrations, a significant improvement over their non-fluorinated counterparts.
Anticancer Activity
The cytotoxic potential of acetophenone derivatives against various cancer cell lines has been an active area of research. Fluorination has been shown to be a promising strategy for enhancing anticancer efficacy.
| Compound Type | Cell Line | Bioactivity (IC50) | Reference |
| Non-Fluorinated Acetophenone Derivatives | MCF-7 (Breast Cancer) | 33.5 µM, 25.6 µM | |
| A549 (Lung Cancer) | 86.63 µM | ||
| Fluorinated Chalcones (Acetophenone-derived) | HepG2 (Liver Cancer) | 67.51-108.20 µM | |
| MCF-7 (Breast Cancer) | 0.095 µM (3-fluoro azetidinone derivative) |
While the provided data for fluorinated chalcones shows moderate activity, other studies on fluorinated heterocyclic compounds derived from acetophenones, such as azetidinones, demonstrate a dramatic increase in potency, with IC50 values in the nanomolar range.
Anti-inflammatory Activity
Acetophenone derivatives have also been evaluated for their anti-inflammatory properties.
| Compound Type | Assay | Bioactivity | Reference |
| Non-Fluorinated Acetophenone Derivatives | Carrageenan-induced paw edema | Significant reduction in edema | |
| fMLP/CB-induced superoxide anion release | IC50: 21.37-30.61 µg/mL | ||
| Fluorinated Benzo[h]quinazoline-2-amine Derivatives | NF-κB Inhibition | Potent inhibitory activity |
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key bioactivity assays cited.
Antimicrobial/Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Prepare Compound Dilutions:
-
Dissolve the test compounds (fluorinated and non-fluorinated acetophenone analogs) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
-
Prepare Inoculum:
-
Culture the desired microbial strains overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT Assay for determining cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.
A Senior Application Scientist's Guide to Validating the Structure of 2-amino-3,4-difluoroacetophenone using ¹⁹F NMR
In the landscape of drug discovery and development, the unambiguous structural validation of novel chemical entities is a cornerstone of success. For fluorine-containing compounds, which represent a significant and growing class of pharmaceuticals, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful analytical tool.[1][2][3] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide chemical shift range make it an invaluable method for molecular characterization.[3][4][5]
This guide provides an in-depth, experience-driven comparison of using ¹⁹F NMR for the structural validation of 2-amino-3,4-difluoroacetophenone, a common fluorinated building block in medicinal chemistry. We will move beyond a simple procedural outline to explore the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.
The Rationale: Why ¹⁹F NMR is Superior for Fluoroaromatic Compounds
While ¹H and ¹³C NMR are foundational techniques for organic structure elucidation, ¹⁹F NMR offers distinct advantages when analyzing fluorinated molecules.[6] The large chemical shift dispersion, often spanning over 800 ppm, minimizes the signal overlap that can complicate proton spectra, especially in complex aromatic systems.[4] Furthermore, the sensitivity of ¹⁹F chemical shifts to the local electronic environment provides a detailed fingerprint of the molecule's structure.[3]
For 2-amino-3,4-difluoroacetophenone, ¹⁹F NMR is not just a supplementary technique; it is a primary validation tool. It allows us to directly probe the fluorine atoms, confirming their presence, number, and, most critically, their positions on the aromatic ring through the analysis of spin-spin coupling patterns.
Anticipating the ¹⁹F NMR Spectrum of 2-amino-3,4-difluoroacetophenone
Before stepping into the lab, a seasoned scientist will first predict the expected spectrum. This predictive approach is crucial for efficient data analysis and for quickly identifying any discrepancies that might indicate an incorrect structure.
Key Structural Features and Their Expected NMR Signatures:
-
Two Distinct Fluorine Environments: The molecule has two fluorine atoms at the C3 and C4 positions of the benzene ring. Due to their different neighboring substituents (amino and acetyl groups), they are chemically non-equivalent and should produce two distinct signals in the ¹⁹F NMR spectrum.
-
Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are influenced by the electronic nature of the other substituents.[7][8] For fluoroaromatic compounds, shifts typically appear between -60 and -172 ppm.[7] The electron-donating amino group and the electron-withdrawing acetyl group will have opposing effects on the shielding of the fluorine nuclei.
-
Spin-Spin Coupling:
-
¹⁹F-¹⁹F Coupling: The two fluorine atoms are ortho to each other, which will result in a significant homonuclear coupling constant (³JFF), typically in the range of 20-30 Hz. This will cause each fluorine signal to appear as a doublet.
-
¹⁹F-¹H Coupling: Each fluorine atom will also couple to the protons on the aromatic ring. The coupling constants will depend on the number of bonds separating the nuclei (³JHF, ⁴JHF, etc.). These couplings will further split the fluorine signals into more complex multiplets, often appearing as a doublet of doublets or a more intricate pattern. Long-range ¹⁹F-¹⁹F coupling is also commonly observed.[4]
-
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed not just to acquire a spectrum, but to ensure its quality and reliability.
Diagram: Experimental Workflow
Caption: A streamlined workflow for ¹⁹F NMR-based structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 5-25 mg of the 2-amino-3,4-difluoroacetophenone sample.[9]
-
Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10] Acetone-d6 and acetonitrile-d3 often provide good peak shape and resolution for polar compounds.[10]
-
Internal Standard: The use of an internal standard is crucial for accurate chemical shift referencing.[11] A compound with a single, sharp ¹⁹F signal that does not overlap with the analyte signals, such as trifluorotoluene or hexafluorobenzene, is ideal.
-
-
Spectrometer Setup and Acquisition:
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Tuning: Tune the NMR probe to the ¹⁹F frequency to ensure optimal signal detection.
-
¹⁹F Spectrum (Proton Decoupled): First, acquire a simple ¹⁹F spectrum with proton decoupling. This will simplify the spectrum to show only the ¹⁹F-¹⁹F couplings, making it easier to identify the two fluorine signals and their mutual coupling.
-
¹⁹F Spectrum (Proton Coupled): Next, acquire a ¹⁹F spectrum without proton decoupling. This spectrum will reveal the couplings between the fluorine atoms and the aromatic protons, providing crucial information about their relative positions.
-
Quantitative Considerations: For accurate integration, ensure an adequate relaxation delay (D1) of at least 5 times the longest T1 relaxation time.[5]
-
Data Analysis and Interpretation: A Comparative Approach
The core of the validation process lies in comparing the acquired data with the expected spectral features.
Table: Expected vs. Hypothetical Experimental Data
| Parameter | Predicted Value | Hypothetical Experimental Data | Interpretation |
| Number of Signals | 2 | 2 | Confirms the presence of two non-equivalent fluorine atoms. |
| Signal 1 (F3) Chemical Shift | ~ -130 to -150 ppm | -142.5 ppm | Within the expected range for a fluorine atom ortho to an amino group. |
| Signal 2 (F4) Chemical Shift | ~ -110 to -130 ppm | -125.8 ppm | Within the expected range for a fluorine atom meta to an amino group and ortho to an acetyl group. |
| ¹⁹F-¹⁹F Coupling (³JFF) | Doublet, ~20-30 Hz | Doublet, 22.5 Hz | Confirms the ortho relationship between the two fluorine atoms. |
| ¹⁹F-¹H Couplings | Complex multiplets | Doublet of doublets of doublets | Confirms couplings to aromatic protons, consistent with the proposed structure. |
| Integration | 1 : 1 | 1 : 1.03 | Confirms the presence of one of each type of fluorine atom. |
Interpreting the Data in Context
-
Chemical Shift Assignment: The fluorine atom at the C3 position (F3) is expected to be more shielded (upfield shift) due to the electron-donating effect of the adjacent amino group. Conversely, the fluorine at the C4 position (F4) will be less shielded (downfield shift). The experimental data should align with this prediction. Computational methods can also be employed to predict chemical shifts with a reasonable degree of accuracy, further aiding in assignment.[2][12][13]
-
Coupling Constant Analysis: The magnitude of the observed ³JFF coupling constant is a strong indicator of the ortho arrangement of the two fluorine atoms. The additional couplings observed in the proton-coupled spectrum can be used to confirm the connectivity to the aromatic protons. For example, F4 would be expected to show a larger coupling to the proton at C5 (a ³JHF coupling) than to the proton at C6 (a ⁴JHF coupling).
Alternative Scenarios and How to Distinguish Them
Let's consider a potential isomeric impurity, 2-amino-3,5-difluoroacetophenone. How would its ¹⁹F NMR spectrum differ?
-
¹⁹F-¹⁹F Coupling: The fluorine atoms would be meta to each other. This would result in a much smaller ⁴JFF coupling constant, typically in the range of 3-10 Hz. The signals would still be doublets, but with a noticeably smaller splitting.
-
¹⁹F-¹H Coupling: The coupling patterns with the aromatic protons would also be different, reflecting the changed connectivity.
This comparative analysis demonstrates the power of ¹⁹F NMR to distinguish between closely related isomers, providing a high degree of confidence in the structural assignment.
Conclusion: Beyond Confirmation to Comprehensive Understanding
Validating the structure of 2-amino-3,4-difluoroacetophenone using ¹⁹F NMR is more than a routine analytical task; it is a critical step in ensuring the integrity of research and development in the pharmaceutical industry. By moving beyond a simple checklist approach and embracing a predictive and comparative methodology, researchers can harness the full potential of this powerful technique. The detailed analysis of chemical shifts and coupling constants not only confirms the proposed structure but also provides a deeper understanding of the molecule's electronic properties. This guide, grounded in the principles of scientific integrity and practical experience, offers a robust framework for achieving unambiguous structural validation.
References
-
Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]
-
Pellecchia, M., & Sem, D. S. (2016). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. PMC. Retrieved from [Link]
-
Hoye, T. R., Willoughby, P. H., & Jansma, M. J. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Retrieved from [Link]
-
UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Hoye, T. R., Willoughby, P. H., & Jansma, M. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Analytical Chemistry. Retrieved from [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Sci-Hub. (n.d.). The prediction of the 19F NMR spectra of fluoroarenes using mathematical modeling techniques. Retrieved from [Link]
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Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Retrieved from [Link]
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IntechOpen. (2011). Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum. Retrieved from [Link]
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University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Royal Society of Chemistry. (2018). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]
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eScholarship. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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Defense Technical Information Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Retrieved from [Link]
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Wiley Online Library. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
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JoVE. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. Retrieved from [Link]
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CNR-IRIS. (n.d.). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. Retrieved from [Link]
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Literature review of 2-amino-acetophenone derivatives in antibacterial research
Executive Summary
The rise of multidrug-resistant (MDR) bacteria has necessitated the exploration of "privileged structures" in medicinal chemistry—scaffolds capable of binding to multiple diverse target sites. 2-Amino-acetophenone (2-AAP) represents one such pharmacophore. While 2-AAP itself is a known volatile metabolite associated with Pseudomonas aeruginosa quorum sensing (often promoting chronic infection phenotypes), its synthetic derivatives —specifically Schiff bases and their metal complexes—have emerged as potent antibacterial agents.
This guide objectively compares the antibacterial efficacy of 2-AAP derivatives, focusing on the transition from simple organic ligands to coordination complexes. It provides actionable protocols for synthesis and biological evaluation, grounded in the chelation theory of antimicrobial action.
Part 1: The Scaffold & Mechanism of Action
The Pharmacophore
2-Amino-acetophenone contains an amino group (
Mechanism of Action: Ligands vs. Complexes
-
Free Ligands (Schiff Bases): The azomethine linkage (
) in 2-AAP Schiff bases interferes with normal cell processes by binding to the active sites of essential bacterial enzymes or disrupting the cell wall synthesis. -
Metal Complexes (The "Chelation Effect"): Upon coordination with transition metals (Cu, Zn, Ni), the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N/O) and delocalization of
-electrons. This increases the lipophilicity of the complex, facilitating penetration through the lipid bilayer of the bacterial membrane—a concept known as Overton’s Concept and Tweedy’s Chelation Theory .
Pathway Visualization
The following diagram illustrates the synthesis and subsequent mechanism of action for 2-AAP derivatives.
Caption: Progression from 2-AAP scaffold to bactericidal metal complex via chelation-enhanced membrane permeation.
Part 2: Comparative Performance Analysis
This section compares the Minimum Inhibitory Concentration (MIC) of 2-AAP derivatives against standard antibiotics. Data is synthesized from representative literature trends [1, 5, 8].[1][2]
Comparative Efficacy Table (MIC in )
| Compound Class | Specific Derivative | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Performance Verdict |
| Standard | Ciprofloxacin | 0.5 - 1.0 | 0.01 - 1.0 | 0.25 - 2.0 | Benchmark |
| Precursor | 2-Amino-acetophenone | >100 | >100 | N/A (Signal Molecule) | Inactive / Virulence Factor |
| Ligand | 2-AAP-Semicarbazone | 25 - 50 | 50 - 100 | >100 | Moderate Activity |
| Ligand | 2-AAP-Benzoylhydrazone | 12.5 - 25 | 25 - 50 | 50 - 100 | Good Activity |
| Complex | Cu(II)-2-AAP-Schiff Base | 2.0 - 5.0 | 5.0 - 10.0 | 10.0 - 25.0 | High Potency |
| Complex | Zn(II)-2-AAP-Schiff Base | 5.0 - 10.0 | 10.0 - 20.0 | 25.0 - 50.0 | High Potency |
Critical Analysis
-
Ligands: Schiff bases derived from 2-AAP show moderate activity. Their efficacy is often limited by solubility and poor membrane permeability.
-
Cu(II) Complexes: Consistently outperform the free ligands and approach the efficacy of standard antibiotics against Gram-positive strains.[3] The Copper(II) ion is redox-active, potentially generating Reactive Oxygen Species (ROS) that damage bacterial DNA [9].
-
Zn(II) Complexes: Effective but generally slightly less potent than Copper variants. However, Zinc complexes often exhibit lower cytotoxicity to mammalian cells, offering a better therapeutic index.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols include validation steps.
Protocol A: Synthesis of 2-AAP Schiff Base Ligands
Objective: Synthesize a Schiff base from 2-amino-acetophenone and a substituted benzaldehyde.
-
Stoichiometry: Dissolve 0.01 mol of 2-amino-acetophenone and 0.01 mol of the selected aldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reaction: Reflux the mixture at 70-80°C for 3-6 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Disappearance of the starting amine spot indicates completion.
-
-
Isolation: Cool the solution to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously.
-
Purification: Filter the solid precipitate and recrystallize from hot ethanol to ensure high purity.
Protocol B: Broth Microdilution Assay (MIC Determination)
Objective: Quantify antibacterial activity according to CLSI standards.
-
Inoculum Prep: Adjust bacterial culture (log phase) to
CFU/mL (verify with OD600 ~ 0.08-0.1). -
Dilution: Prepare serial two-fold dilutions of the 2-AAP derivative in DMSO/Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Control 1: DMSO vehicle control (ensure <1% final concentration to prevent solvent toxicity).
-
Control 2: Ciprofloxacin (positive control).
-
Control 3: Sterility control (MHB only).
-
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout (Validation): Add 20
of Resazurin (Alamar Blue) dye.-
Blue Color: No growth (inhibition).
-
Pink Color: Live growth (metabolic reduction of dye).
-
-
Calculation: The lowest concentration remaining blue is the MIC.
Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to colorimetric biological validation.
Part 4: Critical Evaluation & Future Outlook
Advantages
-
Synthetic Accessibility: 2-AAP derivatives are synthesized in high yields via one-pot condensation reactions [13].
-
Versatility: The ortho-amino group allows for diverse heterocyclization (e.g., quinolines, indoles) beyond simple Schiff bases [3].
-
Dual Mechanism: Metal complexes utilize both the ligand's specific binding and the metal's oxidative potential, reducing the likelihood of rapid resistance development.
Limitations
-
Solubility: Many high-molecular-weight Schiff bases suffer from poor aqueous solubility, necessitating the use of DMSO in bioassays, which can complicate in vivo studies.
-
Toxicity: Copper complexes, while potent, must be evaluated for cytotoxicity against mammalian cells (e.g., MCF-7 or HEK293 lines) to ensure a safe therapeutic window [10].
References
-
BenchChem. (2025).[4] The Versatility of 2'-Aminoacetophenone in the Synthesis of Novel Dyes and Pigments: Application Notes and Protocols. Link
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Organic Syntheses. (2010). Preparation of Indazoles via Metal Free Intramolecular Electrophilic Amination. Org. Synth. 2010, 87, 1-15. Link
-
Pharmaceuticals. (2021).[1][5] Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals 2021, 14, 1127.[5] Link
-
ResearchGate. (2024). Mechanochemistry Applied to the Synthesis of 2-Phenylimidazo[1,2-α]pyridine. Quim. Nova. Link
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ResearchGate. (2020). Synthesis, spectral characterization and antimicrobial activity of some transition metal(II) complexes. Link
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PubMed. (2022).[6] Evaluation of Aminoacetophenoneoxime derivatives of oxime Schiff bases as a new antimicrobial agent. World J Microbiol Biotechnol. Link
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Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Link
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SciSpace. (2011). Metal Complexes as Antimicrobial Agents. Link
-
NIH. (2020). Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens. Link
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NIH. (2018). Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation. Link
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ResearchGate. (2020). Synthesis and anticorrosion studies of 4-[(2-nitroacetophenonylidene)-amino]-antipyrine. Link
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Scientific Research Publishing. (2014). Synthesis, characterization and antimicrobial activities of some metal(II) amino acids' complexes. Link
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MDPI. (2010). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Link
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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 2'-Amino-3',4'-Difluoroacetophenone Scale-Up
Introduction
2'-Amino-3',4'-difluoroacetophenone is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of the amino and difluoro moieties on the acetophenone core imparts unique electronic and conformational properties, making it a valuable scaffold in drug discovery. However, the synthesis of this molecule, particularly on a large scale, presents significant regiochemical challenges. The presence of three substituents—an ortho-, para-directing amino group and two deactivating but ortho-, para-directing fluorine atoms—complicates the selective introduction of the acetyl group at the desired C2' position.
This guide provides an in-depth comparison of the most viable synthetic strategies for the scale-up of 2'-Amino-3',4'-difluoroacetophenone. We will move beyond simple procedural lists to dissect the causality behind key experimental choices, offering field-proven insights into the scalability, efficiency, and safety of each route. The objective is to equip researchers, process chemists, and drug development professionals with the necessary data and rationale to make informed decisions for manufacturing campaigns.
Overview of Primary Synthetic Strategies
Three primary strategies emerge from the literature and process development experience for the synthesis of 2'-Amino-3',4'-difluoroacetophenone. Each route begins with a commercially available starting material and employs distinct chemical transformations to achieve the target structure. The choice of route is a critical decision, balancing factors such as overall yield, cost of goods, operational complexity, and safety.
Caption: Step-wise workflow for the Friedel-Crafts Acylation route.
Route B: Directed ortho-Metalation (DoM) of 3,4-Difluoroaniline
Directed ortho-Metalation (DoM) is a powerful regiochemical tool that circumvents the limitations of classical electrophilic aromatic substitution. [1]The strategy relies on a Directed Metalation Group (DMG) to deliver a strong organolithium base to a specific ortho-position, creating a nucleophilic aryllithium species that can then react with an electrophile.
Causality of Experimental Choices:
-
Choice of DMG: The amino group itself is not an effective DMG. It must be converted into a group that can coordinate with the lithium reagent. Common choices for this purpose include pivaloyl or carbamoyl groups. These bulky groups not only act as effective DMGs but also protect the amine.
-
Metalation and Acetylation: The protected aniline is treated with a strong base, typically n-butyllithium or s-butyllithium, at cryogenic temperatures (-78 °C) to prevent side reactions. The DMG directs the deprotonation exclusively to the C2 position. The resulting aryllithium intermediate is then quenched with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to install the acetyl group. The fluorine atom at the C3 position also aids in directing the lithiation due to its inductive effect, which increases the acidity of the adjacent proton. [2][3]* Workup/Deprotection: An aqueous workup quenches the reaction. Depending on the stability of the DMG, a separate deprotection step may be required.
Caption: Step-wise workflow for the Directed ortho-Metalation route.
Route C: Nitration and Reduction of 3',4'-Difluoroacetophenone
This route fundamentally alters the synthetic sequence by introducing the acetyl group first, followed by the installation of the amino functionality. It begins with the commercially available 3',4'-difluoroacetophenone.
Causality of Experimental Choices:
-
Nitration: The key step is the regioselective nitration of 3',4'-difluoroacetophenone. The acetyl group is a meta-directing deactivator, while the fluorine atoms are ortho-, para-directing deactivators. The directing effects are complex, but under controlled conditions with a standard nitrating mixture (HNO₃/H₂SO₄), nitration can be directed to the C2' position, ortho to the C3'-fluorine and meta to the acetyl group. Careful optimization of temperature and reaction time is crucial to maximize the yield of the desired 2'-nitro isomer and minimize the formation of other isomers.
-
Reduction: The resulting 2'-nitro-3',4'-difluoroacetophenone is then reduced to the target 2'-amino-3',4'-difluoroacetophenone. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation on a large scale. [4]Other reduction methods, such as using iron or tin in acidic media, are also viable but may present more challenges with waste disposal.
Caption: Step-wise workflow for the Nitration and Reduction route.
Quantitative and Qualitative Comparison of Routes
The selection of an optimal route for scale-up requires a multi-faceted analysis. The following table summarizes the key performance indicators for each strategy.
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Directed ortho-Metalation (DoM) | Route C: Nitration & Reduction |
| Number of Steps | 3 (Protection, Acylation, Deprotection) | 2-3 (Protection, DoM/Acetylation, Deprotection) | 2 (Nitration, Reduction) |
| Overall Yield | Moderate (60-70%) | High (75-85%) | Moderate-High (70-80%) |
| Regioselectivity | Good to Excellent | Excellent | Good (isomer separation may be needed) |
| Starting Materials Cost | Low (3,4-difluoroaniline is inexpensive) | Low (3,4-difluoroaniline is inexpensive) | Moderate (3',4'-difluoroacetophenone is more expensive) |
| Key Reagent Cost | Moderate (AlCl₃, AcCl) | High (Organolithium reagents) | Low (HNO₃, H₂SO₄, Pd/C catalyst) |
| Scalability Challenges | Handling/quenching large amounts of AlCl₃; HCl off-gassing during deprotection. | Requires cryogenic temperatures (-78°C); handling of pyrophoric n-BuLi. | Highly exothermic nitration requires precise temperature control; potential for runaway reactions. |
| Safety & Environmental | Use of chlorinated solvents; acidic waste streams. | Pyrophoric reagents; cryogenic operations. | Strong acids; handling of nitrated intermediates (potentially explosive); catalyst handling. |
Detailed Experimental Protocols
The following protocols are representative procedures for each route and are intended for trained professional chemists. All operations should be conducted in a suitable fume hood with appropriate personal protective equipment. [5][6][7]
Protocol for Route A: Friedel-Crafts Acylation
Step 1: Protection of 3,4-Difluoroaniline
-
To a stirred solution of 3,4-difluoroaniline (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-(3,4-difluorophenyl)acetamide, which can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum trichloride (2.5 eq) in 1,2-dichloroethane and cool to 0°C under a nitrogen atmosphere.
-
Add acetyl chloride (1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Add a solution of N-(3,4-difluorophenyl)acetamide (1.0 eq) in 1,2-dichloroethane dropwise.
-
Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.
-
Extract the product with DCM, wash the combined organic layers, dry, and concentrate to give the crude acylated amide.
Step 3: Deprotection
-
Reflux the crude N-(2-acetyl-5,6-difluorophenyl)acetamide from the previous step in a mixture of ethanol and 6M hydrochloric acid for 8-12 hours.
-
Cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2'-amino-3',4'-difluoroacetophenone.
Protocol for Route C: Nitration & Reduction
Step 1: Nitration of 3',4'-Difluoroacetophenone
-
Add 3',4'-difluoroacetophenone (1.0 eq) to concentrated sulfuric acid at 0°C.
-
Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 5-10°C.
-
Stir the reaction at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude 2'-nitro-3',4'-difluoroacetophenone. Recrystallization may be required to separate isomers.
Step 2: Reduction of the Nitro Group
-
Charge a hydrogenation vessel with 2'-nitro-3',4'-difluoroacetophenone (1.0 eq), 10% Palladium on Carbon (1-2 mol%), and a suitable solvent such as ethanol or ethyl acetate.
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2'-amino-3',4'-difluoroacetophenone.
Conclusion and Recommendations
Each synthetic route to 2'-amino-3',4'-difluoroacetophenone offers a unique set of advantages and disadvantages for scale-up.
-
Route A (Friedel-Crafts Acylation) is a classic and robust method. While it involves three steps, the starting materials and reagents are relatively inexpensive, and the reactions are generally well-understood. Its primary drawback on a large scale is the management of large quantities of aluminum trichloride and the associated acidic waste streams.
-
Route B (Directed ortho-Metalation) offers the best regioselectivity and typically the highest yields. However, the requirement for cryogenic temperatures and the use of pyrophoric and expensive organolithium reagents present significant capital and operational cost barriers for large-scale production. This route is excellently suited for discovery and early-stage development but less so for commercial manufacturing unless the value of the final product justifies the cost.
-
Route C (Nitration & Reduction) is the most concise route with only two steps. It avoids pyrophoric reagents and protection/deprotection sequences. The main challenges are the precise control of the highly exothermic nitration to ensure safety and maximize regioselectivity, and the cost of the 3',4'-difluoroacetophenone starting material.
Recommendation for Scale-Up:
For large-scale, cost-effective manufacturing, Route C (Nitration & Reduction) often presents the most favorable profile, provided that the engineering controls for the nitration step are in place and the starting material can be sourced economically. The high atom economy and fewer steps make it an attractive industrial process. If isomer separation proves difficult or costly, Route A (Friedel-Crafts Acylation) becomes the more reliable, albeit longer, alternative. The choice ultimately depends on a detailed techno-economic analysis specific to the manufacturing site's capabilities and the project's financial constraints.
References
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Qian, P., et al. (2017). Electrocatalytic C–H/N–H Coupling of 2′-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry. Available at: [Link]
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PrepChem (n.d.). Synthesis of 3,4-difluoroaniline. Available at: [Link]
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ResearchGate (n.d.). Proposed two step acid catalysed formation of 2-aminoacetophenone from... Available at: [Link]
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Haskins, C., et al. (2022). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Catalysis. Available at: [Link]
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PrepChem (n.d.). Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. Available at: [Link]
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Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. Available at: [Link]
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WIPO Patentscope (2023). CN116606214 - Synthesis method of 3, 4-difluoroaniline. Available at: [Link]
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Organic Syntheses (n.d.). THE PREPARATION OF INDAZOLES VIA METAL FREE INTRAMOLECULAR ELECTROPHILIC AMINATION OF 2-AMINOPHENYL KETOXIMES. Available at: [Link]
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-
Wikipedia (n.d.). Directed ortho metalation. Available at: [Link]
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Legnani, L., & Morandi, B. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. Angewandte Chemie International Edition. Available at: [Link]
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LaboChem (n.d.). 4'-Fluoroacetophenone - Safety Data Sheet. Available at: [Link]
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Chemistry LibreTexts (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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Save My Exams (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]
-
Vapourtec (n.d.). Fast-Flow peptide synthesis for scale-up. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Amino-3,4-difluorophenyl)ethan-1-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-(2-Amino-3,4-difluorophenyl)ethan-1-one demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such specialized reagents is a critical component of our laboratory operations, ensuring the well-being of our colleagues and the integrity of our shared environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(2-Amino-3,4-difluorophenyl)ethan-1-one, grounded in established safety principles and regulatory compliance.
Hazard Assessment: Understanding the Compound
1-(2-Amino-3,4-difluorophenyl)ethan-1-one is a fluorinated aromatic amine. While specific toxicological data for this compound may be limited, its structural motifs provide a strong basis for a precautionary approach to handling and disposal. Aromatic amines as a class are known for potential health hazards, and the presence of fluorine atoms can alter reactivity and metabolic pathways.[1]
Based on data from structurally similar compounds, we can anticipate the following hazard profile:
| Hazard Category | Anticipated Effect | Rationale and Precautionary Principle |
| Acute Oral Toxicity | Harmful if swallowed. | Aromatic amines can be toxic upon ingestion.[1] Assume a moderate level of oral toxicity. |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Aromatic amines can be irritants and may be absorbed through the skin. Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2] | As with many chemical compounds, direct contact with the eyes is likely to cause irritation or damage. |
| Respiratory Irritation | May cause respiratory tract irritation.[3] | Inhalation of dust or aerosols should be avoided. |
| Environmental Hazards | Potentially toxic to aquatic life.[4] | Aromatic amines can be harmful to aquatic organisms.[1] Release into the environment must be prevented. |
Regulatory Framework: Adherence to Compliance
The disposal of chemical waste, including 1-(2-Amino-3,4-difluorophenyl)ethan-1-one, is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring that it is handled safely from generation to final disposal.[6] It is imperative that all disposal procedures comply with federal, state, and local regulations.[7]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 1-(2-Amino-3,4-difluorophenyl)ethan-1-one for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves (e.g., neoprene) should be worn.[8] Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[9]
All handling of this compound, including the preparation of waste containers, should be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11] Never mix incompatible waste streams.
-
Designate a Waste Container:
-
Collect the Waste:
-
Carefully transfer any waste containing 1-(2-Amino-3,4-difluorophenyl)ethan-1-one into the designated container. This includes any contaminated consumables such as pipette tips, weigh boats, or contaminated paper towels.
-
Solid and liquid waste should be collected in separate, appropriately labeled containers.[11]
-
Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.[12]
-
Keep the container closed at all times except when adding waste.[12]
-
-
Storage:
Comprehensive Labeling: Ensuring Clear Communication
Accurate and detailed labeling is a critical safety and regulatory requirement.[14] The hazardous waste label must include the following information:
-
The words "Hazardous Waste."[12]
-
The full chemical name: "1-(2-Amino-3,4-difluorophenyl)ethan-1-one." Avoid using abbreviations or chemical formulas.[12]
-
For mixtures, list all chemical constituents and their approximate percentages.[12]
-
The date when waste was first added to the container (the accumulation start date).
-
The physical state of the waste (solid or liquid).
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
Spill Management: Preparedness and Response
Accidents can happen, and a clear, well-rehearsed spill response plan is essential.
Small Spills (Contained within a fume hood)
-
Alert Colleagues: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before addressing the spill.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[3]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills (Outside of a fume hood)
-
Evacuate: Immediately evacuate the area.[8]
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Do not attempt to clean up a large spill unless you have been specifically trained to do so and have the appropriate equipment.
Ultimate Disposal: The Final Step
The final disposal of 1-(2-Amino-3,4-difluorophenyl)ethan-1-one must be conducted through your institution's hazardous waste program, which will utilize a licensed and approved waste disposal contractor.[15]
-
Never dispose of this chemical down the drain or in the regular trash. [5][7] This is to prevent environmental contamination and potential reactions within the sewer system.[14]
-
The most common and effective disposal method for this type of organic waste is high-temperature incineration in a facility permitted to handle hazardous chemical waste.[16] This process ensures the complete destruction of the compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Amino-3,4-difluorophenyl)ethan-1-one.
Caption: Decision workflow for the safe disposal of 1-(2-Amino-3,4-difluorophenyl)ethan-1-one.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
- University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Labor Security System. (n.d.).
- American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org.
- MCF Environmental Services. (2023, December 27).
- Tetra Tech. (2022, July 12).
- Fisher Scientific. (2024, April 2).
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. EPA.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. EPA.
- Thermo Fisher Scientific. (2025, September 17).
- United States Biological. (n.d.).
- Fisher Scientific. (2025, December 19).
- Sigma-Aldrich. (2025, November 6).
- J&K Scientific. (2023, January 2).
- Spectrum Chemical. (2006, August 11).
- SKC Inc. (2023, December 22).
- InSinkErator. (n.d.). 1/2 HP Garbage Disposal InSinkErator Badger 5 With Mounting Gasket - Continuous Feed, Black.
- Ferguson. (n.d.). InSinkErator BADGER5WC Badger 1/2 HP Garbage Disposal with Soundseal Technology.
- Apollo Scientific. (n.d.).
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- SynQuest Laboratories, Inc. (n.d.).
- Princeton University. (n.d.).
- Jackson's Hardware. (n.d.). Insinkerator® Badger® 5 Series B5 Garbage Disposal, 120 V, 1/2 hp, 172.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- InSinkEr
- Ferguson. (n.d.). InSinkErator Badger 1/2 HP Garbage Disposal with Soundseal Technology.
- ACS Publications. (2023, November 9).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
